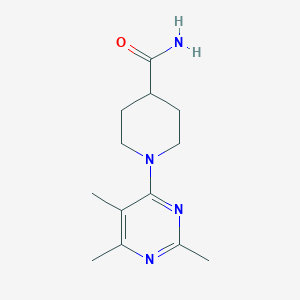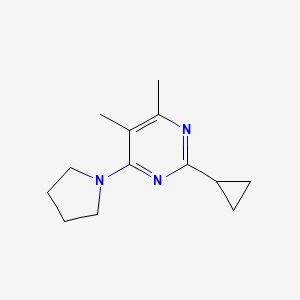![molecular formula C14H13F3N4 B6456620 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2548989-90-6](/img/structure/B6456620.png)
2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . These rings are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the pyrrolidine ring can undergo reactions with (hetero)aromatic C-nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups and rings present in the molecule. For example, the presence of a fluorine atom and a pyridine in the structure can bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists due to several favorable features:
Bioactive Molecules: Researchers have identified bioactive compounds containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds exhibit target selectivity and diverse biological profiles .
PET Imaging Agents
Radiofluorinated derivatives of pyrrolidine have been developed as lead radioligands for PET imaging. These compounds show increased potency compared to previous tracers and favorable physicochemical properties for in vivo imaging .
Multicolor Fluorescent Materials
Researchers are exploring purely organic materials with multicolor fluorescent and phosphorescent behavior. Pyridine-based compounds, including pyrrolidine derivatives, play a role in this endeavor .
Environmentally Friendly Synthesis
A catalyst-free technique enables the synthesis of N-pyridin-2-yl substituted carbamates. These compounds exhibit good-to-high yields and structural diversity, making them useful for various applications .
Anti-Fibrotic Agents
Novel pyrimidine derivatives, including those with pyrrolidine moieties, have demonstrated anti-fibrotic activity. Some compounds outperform existing drugs like Pirfenidone .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring in the compound can contribute to the pharmacokinetic profile of the compound .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The pyrrolidine ring in the compound may contribute to its stability and efficacy in different environments .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-pyridin-2-ylpyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4/c15-14(16,17)12-4-7-19-13(20-12)21-8-5-10(9-21)11-3-1-2-6-18-11/h1-4,6-7,10H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUBSSZULNXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456542.png)
![3-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456548.png)
![3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456556.png)
![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)
![3-cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456568.png)
![3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456571.png)

![2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6456577.png)
![2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6456591.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6456598.png)
![4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6456612.png)
![4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456618.png)
![4-(difluoromethyl)-2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6456643.png)